Cas no 91272-81-0 (1H-1,2,4-Triazole, 1-(1-pyrrolidinylmethyl)-)

1H-1,2,4-Triazole, 1-(1-pyrrolidinylmethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1H-1,2,4-Triazole, 1-(1-pyrrolidinylmethyl)-
- 1-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole
- XZYCEWHXXTUMQY-UHFFFAOYSA-N
- SCHEMBL1430632
- 1-(pyrrolidin-1-ylmethyl)-1,2,4-triazole
- 1-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazole
- 1-pyrrolidin-1-ylmethyl-1h-[1,2,4]triazole
- InChI=1/C7H12N4/c1-2-4-10(3-1)7-11-6-8-5-9-11/h5-6H,1-4,7H
- starbld0044876
- 91272-81-0
-
- Inchi: InChI=1S/C7H12N4/c1-2-4-10(3-1)7-11-6-8-5-9-11/h5-6H,1-4,7H2
- InChI Key: XZYCEWHXXTUMQY-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 152.106196400Da
- Monoisotopic Mass: 152.106196400Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 34Ų
- XLogP3: 0.6
1H-1,2,4-Triazole, 1-(1-pyrrolidinylmethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1255288-250mg |
1-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole |
91272-81-0 | tech | 250mg |
$635 | 2025-02-18 | |
Enamine | BBV-55247748-1.0g |
91272-81-0 | 95% | 1.0g |
$0.0 | 2022-12-06 | ||
eNovation Chemicals LLC | Y1255288-1g |
1-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole |
91272-81-0 | tech | 1g |
$1770 | 2025-02-18 | |
eNovation Chemicals LLC | Y1255288-250mg |
1-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole |
91272-81-0 | tech | 250mg |
$605 | 2024-06-05 | |
eNovation Chemicals LLC | Y1255288-1g |
1-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole |
91272-81-0 | tech | 1g |
$1675 | 2024-06-05 | |
A2B Chem LLC | AX77986-1g |
1-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole |
91272-81-0 | tech | 1g |
$995.00 | 2024-04-19 | |
1PlusChem | 1P01EZHE-1g |
1-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole |
91272-81-0 | tech | 1g |
$1105.00 | 2024-04-20 | |
1PlusChem | 1P01EZHE-250mg |
1-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole |
91272-81-0 | tech | 250mg |
$373.00 | 2024-04-20 | |
A2B Chem LLC | AX77986-250mg |
1-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole |
91272-81-0 | tech | 250mg |
$330.00 | 2024-04-19 | |
eNovation Chemicals LLC | Y1255288-1g |
1-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole |
91272-81-0 | tech | 1g |
$1770 | 2025-02-21 |
1H-1,2,4-Triazole, 1-(1-pyrrolidinylmethyl)- Related Literature
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Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
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Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
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J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
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Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
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Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
Additional information on 1H-1,2,4-Triazole, 1-(1-pyrrolidinylmethyl)-
Professional Introduction to Compound with CAS No. 91272-81-0 and Product Name: 1H-1,2,4-Triazole, 1-(1-pyrrolidinylmethyl)
The compound with the CAS number 91272-81-0 and the product name 1H-1,2,4-Triazole, 1-(1-pyrrolidinylmethyl) represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound belongs to the triazole class, which is renowned for its broad spectrum of biological activities. The structural motif of 1H-1,2,4-Triazole is characterized by a three-membered ring containing two nitrogen atoms and one carbon atom, which contributes to its unique electronic properties and reactivity. The presence of a 1-(1-pyrrolidinylmethyl) substituent further enhances its pharmacological potential by introducing a nitrogen-rich environment that can interact with biological targets in multiple ways.
In recent years, there has been a growing interest in triazole derivatives due to their demonstrated efficacy in various therapeutic areas. The 1H-1,2,4-Triazole scaffold has been extensively studied for its antimicrobial, antiviral, and anti-inflammatory properties. The introduction of the 1-(1-pyrrolidinylmethyl) group in this compound not only modifies its pharmacokinetic profile but also opens up new avenues for drug design. This modification has been shown to improve solubility and bioavailability, making it a promising candidate for further development.
One of the most compelling aspects of this compound is its potential in the treatment of infectious diseases. The triazole core is known to disrupt fungal cell membranes by inhibiting ergosterol biosynthesis, a mechanism that has been exploited in antifungal medications. Additionally, the 1-(1-pyrrolidinylmethyl) moiety can interact with bacterial enzymes, leading to enhanced antibacterial activity. Recent studies have highlighted the compound's efficacy against multidrug-resistant strains of bacteria, which is a critical issue in modern medicine.
The pharmaceutical industry has increasingly focused on developing novel compounds that can overcome existing challenges such as drug resistance and limited therapeutic options. The 1H-1,2,4-Triazole, 1-(1-pyrrolidinylmethyl) compound exemplifies this trend by combining an established heterocyclic scaffold with a bioactive substituent that enhances its therapeutic potential. Preclinical studies have demonstrated promising results in animal models for both infectious diseases and inflammatory conditions. These findings suggest that this compound could be a valuable addition to the arsenal of medications used to combat various health challenges.
From a chemical perspective, the synthesis of 1H-1,2,4-Triazole, 1-(1-pyrrolidinylmethyl) involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. The introduction of the 1-(1-pyrrolidinylmethyl) group necessitates careful selection of reagents and catalysts to ensure optimal functionalization without compromising the integrity of the triazole core. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules.
The biological activity of this compound is further enhanced by its ability to modulate various cellular pathways. The nitrogen-rich structure of both the triazole ring and the 1-(1-pyrrolidinylmethyl) substituent allows for multiple interactions with biological targets, including enzymes and receptors. This polyvalent interaction profile makes it an attractive candidate for drug development as it can potentially reduce side effects associated with single-target drugs.
In conclusion, the compound with CAS number 91272-81-0 and product name 1H-1,2,4-Triazole, 1-(1-pyrrolidinylmethyl) represents a significant advancement in pharmaceutical chemistry. Its unique structure combines the well-documented biological activities of triazoles with additional pharmacological benefits provided by the 1-(1-pyrrolidinylmethyl) substituent. Ongoing research continues to explore its potential applications in treating infectious diseases and inflammatory conditions. As synthetic methodologies improve and our understanding of biological pathways deepens, compounds like this are poised to play a crucial role in addressing some of the most pressing challenges in modern medicine.
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